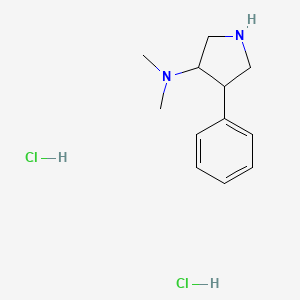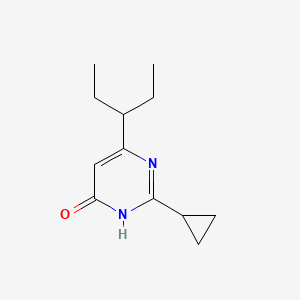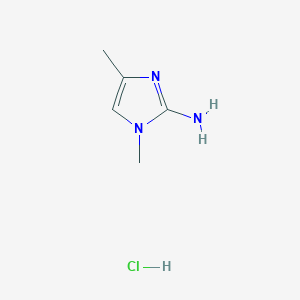
2-Neopentylmorpholine hydrochloride
Vue d'ensemble
Description
2-Neopentylmorpholine hydrochloride (2-NPMHCl) is an organic compound with the molecular formula C7H14N2O2·HCl. It is a white crystalline solid that is soluble in water and other polar solvents. 2-NPMHCl is used in various laboratory experiments and processes, including synthesis, chromatography, and spectroscopy. It is also a common reagent in organic synthesis.
Applications De Recherche Scientifique
Novel Synthesis of Morpholine Derivatives
Morpholine derivatives, including those structurally related to 2-Neopentylmorpholine, have been synthesized and studied for various chemical applications. A notable study by D’hooghe et al. (2006) demonstrated a novel synthesis approach for cis-3,5-disubstituted morpholine derivatives, including the preparation of 3,5-di(bromomethyl)morpholines and their transformation into different functionalized morpholines. This research outlines the electrophile-induced ring closure and nucleophilic displacement reactions essential for synthesizing complex morpholine structures, potentially including 2-Neopentylmorpholine hydrochloride derivatives (D’hooghe et al., 2006).
Catalytic and Synthetic Applications
Morpholine derivatives find applications in catalysis and synthetic chemistry. For example, the synthesis and mechanistic studies of ring opening and denitrogenation of pyridine derivatives by titanium-carbon multiple bonds present insights into the reactivity and potential applications of morpholine and its derivatives in organometallic chemistry and catalysis (Fout et al., 2010). Such studies are crucial for developing new catalysts and synthetic routes in organic chemistry, where morpholine structures could play a significant role.
Enzyme Activity Monitoring and Drug Screening
In the context of neurological diseases, morpholine derivatives could be relevant for enzyme activity monitoring and drug screening. Liu et al. (2022) discussed the use of CeO2-Co(OH)2 nanosheets synthesized in deep eutectic solvents for the colorimetric assay of acetylcholinesterase (AChE) activity and screening of its inhibitors. While not directly related to 2-Neopentylmorpholine hydrochloride, this study illustrates the broader relevance of innovative materials and methods for evaluating the activity of neurological disease-related enzymes and screening potential drugs, which could include morpholine-based compounds (Liu et al., 2022).
Propriétés
IUPAC Name |
2-(2,2-dimethylpropyl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,3)6-8-7-10-4-5-11-8;/h8,10H,4-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELJUSKXMOVWBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CNCCO1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Neopentylmorpholine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole](/img/structure/B1487191.png)








![1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487207.png)



